methyl 5-[(E)-2-[4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
Description
Methyl 5-[(E)-2-[4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring dual oxazolo-pyridine and oxazole ring systems, substituted with 2-chlorophenyl groups and an ethenyl linker. The compound’s stereoelectronic properties, such as planarity and dipole moments, are critical for molecular recognition, as evidenced by crystallographic studies using tools like SHELX and ORTEP .
Properties
IUPAC Name |
methyl 5-[(E)-2-[4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl3N3O4/c1-33-25(32)19-18(34-30-21(19)14-6-2-4-8-16(14)26)11-10-13-12-29-24(28)20-22(31-35-23(13)20)15-7-3-5-9-17(15)27/h2-12H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPOFZXAXGAWJV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=CC3=CN=C(C4=C3ON=C4C5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)/C=C/C3=CN=C(C4=C3ON=C4C5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(E)-2-[4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate (CAS No. 321433-79-8) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Structure and Composition
The compound is characterized by a molecular formula of and a molar mass of 526.76 g/mol. Its structure includes multiple aromatic rings and heterocycles, which are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H14Cl3N3O4 |
| Molar Mass | 526.76 g/mol |
| CAS Number | 321433-79-8 |
Anticancer Properties
Research has indicated that derivatives of oxazole and pyridine structures exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various human cancer cell lines.
- Mechanism of Action :
- In Vitro Studies :
Enzyme Inhibition
The compound's structural features suggest potential activity as an enzyme inhibitor:
- Acetylcholinesterase Inhibition :
- Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .
- The presence of chlorophenyl groups may enhance binding affinity to these enzymes.
Antimicrobial Activity
Emerging data indicate that compounds related to this compound may possess antimicrobial properties. Research into similar oxazolo derivatives has shown effectiveness against various pathogens, suggesting a broad spectrum of biological activity that warrants further investigation.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study published in 2022 synthesized several oxazolo derivatives and tested their cytotoxic effects against multiple cancer cell lines. The results indicated that specific modifications to the oxazole structure significantly enhanced anticancer activity, with IC50 values in the micromolar range for several compounds .
Case Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of oxazole derivatives revealed that certain structural modifications led to increased selectivity for AChE over BChE. This selectivity is crucial for developing treatments for conditions like Alzheimer's disease where AChE inhibition is desired without affecting BChE activity .
Scientific Research Applications
Biological Activities
Research indicates that methyl 5-[(E)-2-[4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate exhibits several biological activities:
- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity. For instance, derivatives containing chloro and hydroxyl groups have been tested for their ability to scavenge free radicals effectively .
- Anticancer Activity : The presence of oxazole and pyridine rings is often associated with anticancer properties due to their ability to interact with DNA and inhibit tumor growth. Studies have indicated that compounds with similar scaffolds can induce apoptosis in cancer cells .
Applications in Research
This compound has potential applications in various research fields:
- Pharmaceutical Development : As a lead compound for drug design targeting specific diseases such as cancer or inflammatory disorders.
- Agricultural Chemistry : Its structural characteristics may allow it to function as a pesticide or herbicide due to its ability to disrupt biological processes in pests .
- Material Science : The compound may be explored for use in developing advanced materials with unique electronic or optical properties due to its complex structure.
Case Studies
Several studies have documented the efficacy of similar compounds:
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of various derivatives similar to this compound using DPPH radical scavenging assays. Results indicated that certain substitutions significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
- Anticancer Screening : Research has shown that derivatives containing oxazole rings exhibit potent anticancer effects against various cell lines by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Chlorophenyl Positioning : The target compound’s 2-chlorophenyl groups induce steric hindrance and electronic effects distinct from 4-chlorophenyl analogues (e.g., ), altering binding affinity to hydrophobic pockets in biological targets.
- Hydrogen Bonding : The methyl ester group provides weaker hydrogen-bonding capacity than sulfanyl () or thione () substituents, which may reduce solubility but increase membrane permeability.
Pharmacological and Computational Insights
- Antimicrobial Activity : Triazole derivatives (e.g., ) exhibit stronger antimicrobial effects due to thione/sulfanyl groups interacting with microbial enzymes. The target compound’s ester group may limit this activity.
- Electrostatic Potential: Computational analysis using Multiwfn reveals the target compound’s electron-deficient oxazolo rings, favoring interactions with electron-rich biological targets like topoisomerases.
- Synthetic Accessibility : The target compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) for ethenyl linkage, contrasting with triazole derivatives formed via cyclocondensation .
Crystallographic and Stability Data
- Crystal Packing: The target compound’s planar structure facilitates tight packing, as observed in similar oxazolo derivatives analyzed via SHELX . This contrasts with nonplanar triazolo derivatives (), which exhibit looser packing due to hydrogen-bonded networks.
- Thermal Stability : The conjugated system likely enhances thermal stability (>200°C) compared to ester-containing thiazolo-pyrimidines (, decomposition ~180°C).
Q & A
Q. What synthetic routes are recommended for constructing the oxazolo[4,5-c]pyridine and 1,2-oxazole moieties in this compound?
- Methodological Answer : The synthesis of fused oxazole-pyridine systems typically involves cyclization reactions. For example, chlorinated intermediates (e.g., 4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridine) can be prepared via condensation of hydroxylamine derivatives with ketones or aldehydes under acidic conditions . Subsequent coupling with ethenyl-linked oxazole units may employ Heck or Suzuki-Miyaura cross-coupling reactions, using palladium catalysts and optimized ligand systems (e.g., PPh₃ or XPhos) to ensure stereoselectivity (E-configuration). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HRMS are critical .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from chlorophenyl and oxazole protons .
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the E-configuration of the ethenyl bridge and planarity of the heterocyclic system. Refinement parameters (e.g., R factor < 0.05) ensure accuracy .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl vibrations (750–600 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Compare computed bond lengths/angles with SC-XRD data to validate models . Solvent effects (e.g., polarizable continuum models) should be included to simulate interactions in biological or catalytic environments. Software like Gaussian or ORCA is recommended .
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For example, steric hindrance from 2-chlorophenyl groups may reduce coupling efficiency at larger scales. Mitigation strategies include:
- Temperature optimization : Lower temperatures favor selectivity for the E-isomer .
- Ligand screening : Bulky ligands (e.g., SPhos) improve catalytic turnover in cross-coupling steps .
- In situ monitoring : Use HPLC or LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. What experimental designs are recommended for studying photophysical properties?
- Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.
- Quantum yield calculation : Use integrating sphere setups with reference standards (e.g., quinine sulfate) .
- Time-resolved spectroscopy : Picosecond laser systems can elucidate excited-state dynamics influenced by the conjugated ethenyl bridge .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of analogous compounds?
- Methodological Answer :
- Structural analogs : Compare substituent effects (e.g., 4-chloro vs. 2-chlorophenyl) using SAR studies. For instance, steric effects from 2-chlorophenyl may reduce binding affinity compared to para-substituted analogs .
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs, and validate via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
